molecular formula C16H15N3O2S B7701051 N-phenyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

N-phenyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7701051
M. Wt: 313.4 g/mol
InChI Key: VCYFBUHKAARDMQ-UHFFFAOYSA-N
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Description

N-phenyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thiophene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is often introduced using a suitable thiophene precursor, which undergoes a series of reactions to form the desired oxadiazole structure. The phenyl group is then attached to the oxadiazole ring through a coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-phenyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide has shown biological activity in various assays, indicating potential use in drug discovery and development.

Medicine: The compound's biological activity suggests it may have therapeutic potential. Research is ongoing to explore its use in treating various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which N-phenyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • N-phenyl-4-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]butanamide

  • N-phenyl-4-[3-(thiophen-2-yl)-1,2,4-triazol-5-yl]butanamide

  • N-phenyl-4-[3-(thiophen-2-yl)-1,3,4-oxadiazol-5-yl]butanamide

Uniqueness: N-phenyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and diverse applications make it a valuable compound for further exploration and development.

Properties

IUPAC Name

N-phenyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-14(17-12-6-2-1-3-7-12)9-4-10-15-18-16(19-21-15)13-8-5-11-22-13/h1-3,5-8,11H,4,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYFBUHKAARDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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